6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one
Description
Properties
IUPAC Name |
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZHRRVPHZASLL-QCDXTXTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzaldehyde derivative.
Cyclization: The benzaldehyde derivative undergoes cyclization with a suitable reagent to form the chromone core.
Hydroxyiminomethylation: The chromone core is then subjected to hydroxyiminomethylation using hydroxylamine and appropriate reaction conditions to introduce the hydroxyiminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Oxime Functionalization
The hydroxyiminomethyl group is introduced via nucleophilic addition or condensation:
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Mechanism : Reaction of a formyl-substituted chromone with hydroxylamine hydrochloride under acidic or basic conditions.
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Stereoselectivity : The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and the chromone carbonyl .
| Substrate | Reagents | Conditions | Outcome |
|---|---|---|---|
| 3-Formylchromone derivative | NH₂OH·HCl, NaOAc/EtOH | Reflux, 2–4 h | Z-Oxime formation |
| 4,5-Dicyanoimidazole | NH₂OH, HCl | 273 K, 2 h | Hydroxyimino product |
Reactivity of the Enone System
The α,β-unsaturated ketone undergoes characteristic 1,4-addition reactions:
-
Nucleophilic Additions : Thiols, amines, or stabilized carbanions attack the β-carbon.
-
Acid-Catalyzed Hydration : Protonation of the carbonyl facilitates water addition to the α-position .
Example Reaction (generic enone):
Electrophilic Aromatic Substitution
The 6-fluoro group directs electrophiles to the meta position (C-5 or C-7):
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| Nitration | C-5 | 6-Fluoro-5-nitrochromen-4-one | HNO₃/H₂SO₄, 0°C |
| Halogenation (Cl/Br) | C-7 | 6-Fluoro-7-halochromen-4-one | X₂/FeCl₃, RT |
Oxime-Derived Transformations
The hydroxyiminomethyl group participates in cyclization and redox reactions:
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Cyclization : Forms isoxazoline or isoxazole rings under acidic conditions.
Key Reaction Pathways :
-
Isoxazoline Formation :
-
N-Oxide Synthesis :
Biological Activity and Functionalization
Chromone derivatives with oxime groups show neuroprotective effects in Alzheimer’s disease models:
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of chromone derivatives, including 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one. Research indicates these compounds may mitigate neuroinflammation and improve mitochondrial function in models of Alzheimer's disease.
Key Findings :
- In a study involving Aβ 1-42 fragment injections in rats, certain chromone derivatives demonstrated significant recovery of aerobic metabolism and reduced neuroinflammation, comparable to memantine, a standard treatment for Alzheimer's disease .
| Compound | Effect on Aβ Concentration | Cognitive Function Improvement |
|---|---|---|
| Memantine | 69.8% reduction | Significant improvement |
| C3AACP6 | Statistically significant | Comparable to memantine |
| C3AACP7 | Statistically significant | Comparable to memantine |
Anticancer Potential
The compound's structural features may also contribute to anticancer activities. Chromones are known for their ability to interact with various biological targets, potentially leading to the development of new anti-inflammatory and anticancer agents.
Industrial Applications
The unique properties of this compound make it suitable for industrial applications:
- Material Development : Its chemical properties are exploited in creating new materials with specific functionalities.
- Chemical Processes : The compound serves as a building block for synthesizing more complex fluorinated compounds used in various chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, while the hydroxyiminomethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-formylchromone: Similar structure but with a formyl group instead of a hydroxyiminomethyl group.
6-fluoro-3-methylchromone: Contains a methyl group instead of a hydroxyiminomethyl group.
6-fluoro-3-nitrochromone: Features a nitro group in place of the hydroxyiminomethyl group.
Uniqueness
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is unique due to the presence of both the fluorine atom and the hydroxyiminomethyl group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
6-Fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is a chromone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may enhance its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom at the 6-position and a hydroxyiminomethyl group at the 3-position. This configuration is believed to influence its biological activity through enhanced binding affinity to various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to enzymes, while the hydroxyiminomethyl group can participate in hydrogen bonding, facilitating interactions that modulate biological pathways. Such interactions can lead to significant effects on cellular processes, including apoptosis and cell cycle regulation.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromones, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this chromone have shown the ability to induce DNA fragmentation in cancer cells and modulate the expression of key regulatory proteins such as p53 and Bcl-2 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | TBD | Induces apoptosis |
| Analog A | A549 (Lung Cancer) | TBD | Inhibits CDK4 |
| Analog B | MCF7 (Breast Cancer) | TBD | Activates caspases |
Anti-inflammatory Activity
Chromone derivatives have also been studied for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The unique structure of this compound may enhance its effectiveness as an anti-inflammatory agent .
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have indicated that this compound exhibits strong binding affinity with proteins involved in metabolic pathways, such as insulin-degrading enzyme (IDE) and histidine kinase. These interactions suggest potential applications in treating metabolic disorders like diabetes .
- Cytotoxicity Assessment : Experimental results showed that compounds similar to this compound demonstrated potent cytotoxic effects on leukemia and colon cancer cell lines by inducing apoptosis and causing cell cycle arrest .
- Comparative Analysis : When compared to other chromone derivatives, this compound's unique substitutions allow for enhanced biological activity. For example, modifications at the C-3 position significantly affect the compound's reactivity and interaction with biological targets .
Q & A
Basic Question: What are the common synthetic routes for preparing 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one, and what analytical methods validate its structural integrity?
Answer:
The synthesis of chromen-4-one derivatives typically involves Friedel-Crafts alkylation or cyclocondensation reactions using substituted phenols and β-ketoesters/amides. For fluorinated analogs like this compound, Lewis acid-catalyzed domino reactions (e.g., ZnCl₂ or BF₃·Et₂O) are employed to achieve regioselectivity, as demonstrated in similar compounds . Post-synthesis, 1H/13C NMR and HRMS are critical for structural validation. For instance, HMBC correlations between the fluorine substituent (δ~160 ppm for C-6) and adjacent protons (e.g., H-5/H-7) confirm positional fidelity . Purity is assessed via HPLC-UV (≥95%) and X-ray crystallography (using SHELXL ).
Advanced Question: How does the (Z)-hydroxyiminomethyl substituent influence the electronic and steric properties of the chromen-4-one core, and what implications does this have for biological activity?
Answer:
The (Z)-configuration of the hydroxyiminomethyl group introduces intramolecular hydrogen bonding between the oxime oxygen and hydroxyl proton, stabilizing the planar chromen-4-one scaffold. This enhances π-conjugation, shifting UV-Vis absorption maxima (λmax ~320–350 nm) . DFT calculations suggest that fluorine at C-6 increases electron-withdrawing effects , polarizing the carbonyl group (C-4=O) and enhancing electrophilicity for nucleophilic interactions (e.g., with enzyme active sites) . Steric hindrance from the iminomethyl group may limit binding to flat hydrophobic pockets, as observed in adenylyl cyclase inhibitors like ST034307 (a structurally related chromen-4-one) .
Basic Question: What spectroscopic techniques are most reliable for distinguishing between (Z)- and (E)-isomers of hydroxyiminomethyl-substituted chromen-4-ones?
Answer:
1H NMR NOESY is definitive: the (Z)-isomer shows NOE correlations between the hydroxyl proton (δ~10–12 ppm) and the adjacent iminomethyl proton. IR spectroscopy identifies the oxime N–O stretch (~930 cm⁻¹) and hydrogen-bonded O–H (~3200 cm⁻¹). 13C NMR distinguishes isomers via chemical shifts of the imine carbon (δ~150–155 ppm for Z vs. ~145–150 ppm for E) . For absolute confirmation, single-crystal X-ray diffraction (using SHELX ) resolves spatial arrangements.
Advanced Question: How do contradictory reports on the biological activity of fluorinated chromen-4-ones (e.g., adenylyl cyclase inhibition vs. antimicrobial effects) arise, and how can researchers resolve these discrepancies?
Answer:
Contradictions often stem from substituent positioning and assay conditions . For example:
- ST034307 (6-chloro analog) inhibits adenylyl cyclase via C-2 trichloromethyl interaction with catalytic domains , whereas 6-fluoro derivatives with bulkier groups (e.g., piperidinyl) show antibacterial activity due to membrane disruption .
- Assay variability : IC50 values for enzyme inhibition may differ in buffer pH or co-solvents (e.g., DMSO ).
Resolution strategies :
Basic Question: What solvent systems and crystallization conditions are optimal for isolating this compound?
Answer:
Chromen-4-ones are typically DMSO-soluble but require low-polarity solvents for crystallization. A protocol for analogs involves:
Dissolving crude product in warm DMSO.
Dropwise addition to ethyl acetate/hexane (1:3) to precipitate crystals.
Recrystallization in acetonitrile/water (4:1) yields needle-shaped crystals suitable for X-ray analysis .
Advanced Question: What computational tools and molecular docking strategies are effective for predicting the binding mode of this compound to therapeutic targets?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite for ligand flexibility.
- Target Selection : Prioritize proteins with hydrophobic active sites (e.g., kinases, cyclases) based on fluorinated chromen-4-one precedents .
- Key Parameters :
- Grid box : Centered on catalytic residues (e.g., ATP-binding pocket for kinases).
- Scoring functions : Include MM-GBSA for binding free energy.
- Validation : Compare docking poses with crystallographic data of related inhibitors (e.g., PDB: 4U5T ).
Basic Question: How can researchers mitigate decomposition or isomerization of the (Z)-hydroxyiminomethyl group during storage?
Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
- Stabilizers : Add 1% w/w ascorbic acid to prevent oxidative isomerization.
- Lyophilization : For long-term stability, lyophilize as a cyclodextrin inclusion complex .
Advanced Question: What are the limitations of current synthetic methods for scaling up fluorinated chromen-4-ones, and how can they be addressed?
Answer:
Limitations :
- Low yields (<50%) in domino reactions due to side products (e.g., over-alkylation ).
- Fluorine incorporation inefficiency (e.g., via electrophilic fluorination).
Solutions : - Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Friedel-Crafts).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 55–92% yields in benzoxazole derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
